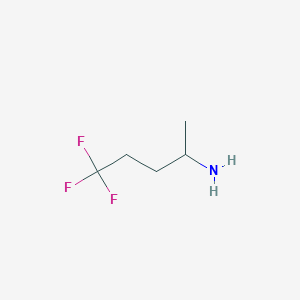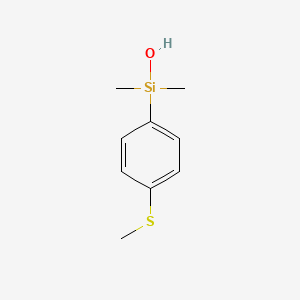
Dimethyl(4-thiomethylphenyl)silanol
説明
Chemical Reactions Analysis
While specific chemical reactions involving Dimethyl(4-thiomethylphenyl)silanol are not detailed in the searched resources, studies on similar compounds provide some insights. For instance, unimolecular reactions of disilanol, a silicon analogue, have been explored using automated mechanism discovery . This approach could potentially be applied to Dimethyl(4-thiomethylphenyl)silanol.Physical And Chemical Properties Analysis
While specific physical and chemical properties of Dimethyl(4-thiomethylphenyl)silanol are not provided in the searched resources, siloxanes, which are characterized by a chain of alternating silicon and oxygen atoms, offer a host of useful characteristics. These include a wide range of thermal stability, resistance to oxidation, ozone, UV exposure, low surface tension, good dielectric properties, water repellency, and low flammability .科学的研究の応用
Electronics
Dimethyl(4-thiomethylphenyl)silanol: is utilized in the electronics industry due to its properties as a silicone-based compound. Reactive silicones, like this compound, are integral in the production of adhesives used in electronic devices . They contribute to the development of materials that offer durability and stability under the thermal and mechanical stresses typical in electronic components.
Medicine
In the medical field, Dimethyl(4-thiomethylphenyl)silanol finds its application in the formulation of silicone adhesives. These adhesives are crucial in healthcare for their biocompatibility and gentle adhesion properties, making them suitable for wound care and transdermal drug delivery systems . The compound’s structure allows for the creation of adhesives that provide atraumatic adhesion and optimal drug diffusion.
Adhesives
The adhesive industry benefits from the use of Dimethyl(4-thiomethylphenyl)silanol in the synthesis of organofunctional silanes. These are used as surface treatments, adhesion promoters, and crosslinking agents in condensation-cured systems. The compound’s ability to react and bond with various surfaces and organic resins enhances the performance of adhesives, providing improved properties such as tear strength and impact resistance .
Consumer Products
Dimethyl(4-thiomethylphenyl)silanol: plays a role in consumer products as an intermediate for room temperature vulcanizable (RTV) silicones. These RTV silicones are used in a variety of products, including sealants and coatings, due to their ease of use and curing at ambient conditions . The compound’s silanol functionality allows for condensation reactions essential in the curing process.
Industrial Processes
In industrial processes, Dimethyl(4-thiomethylphenyl)silanol is involved in the synthesis of reactive silicones. These materials are used in a wide range of applications, from construction to automotive industries, due to their insulating properties, defoaming capabilities, and as parting agents . The compound’s versatility in reactivity and polymerization makes it a valuable asset in the production of various silicone-based materials.
Environmental Impact
While not a direct application, understanding the environmental impact of compounds like Dimethyl(4-thiomethylphenyl)silanol is crucial. Silicones, in general, have been under scrutiny for their potential environmental effects, particularly concerning their degradation and bioaccumulation. Research into the sustainability of silicone-based compounds is ongoing to ensure their use does not adversely affect the environment .
将来の方向性
特性
IUPAC Name |
hydroxy-dimethyl-(4-methylsulfanylphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14OSSi/c1-11-8-4-6-9(7-5-8)12(2,3)10/h4-7,10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXJYDAZNNHWAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=C(C=C1)SC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14OSSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl(4-thiomethylphenyl)silanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



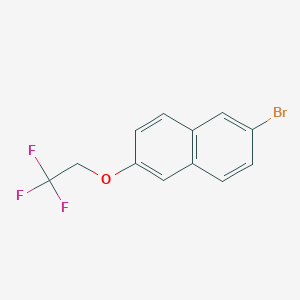

![2-cyano-N-[(4-nitrophenyl)methyl]acetamide](/img/structure/B1455487.png)

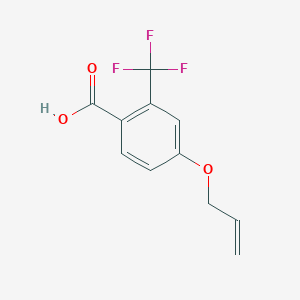
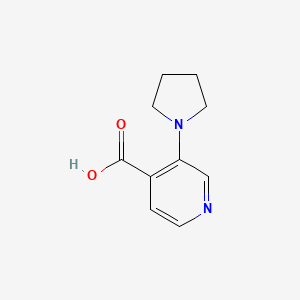

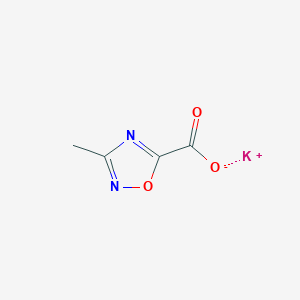
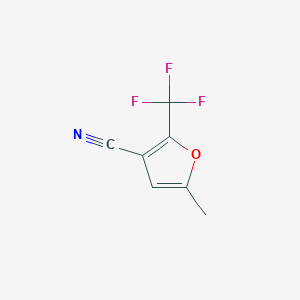
![4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide](/img/structure/B1455498.png)
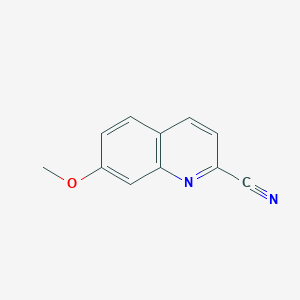
![2-Chloropyrido[2,3-d]pyrimidine-4(1h)-thione](/img/structure/B1455502.png)
![6-CHLOROBENZO[D]ISOXAZOLE-3-CARBOXYLIc acid](/img/structure/B1455507.png)
